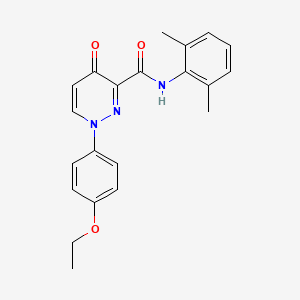![molecular formula C11H16N6O2S B11373800 N-{4-[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11373800.png)
N-{4-[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Sulfanyl Group: This can be done via nucleophilic substitution reactions using thiols or sulfides.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the triazole or oxadiazole rings.
Substitution: The acetamide group can be substituted with other acyl groups using appropriate acylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acylating Agents: Acetic anhydride, acetyl chloride.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified triazole or oxadiazole derivatives.
Substitution Products: Various acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole and oxadiazole rings may interact with enzymes or receptors, leading to modulation of biological processes. The sulfanyl group may also play a role in the compound’s activity by forming reversible covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N’-(3-{4-[2-(propylsulfanyl)phenyl]-1-piperazinyl}propyl)thiourea hydrochloride
- ethyl 4-{4-[2-(propylsulfanyl)phenyl]-1-piperazinyl}butylcarbamate hydrochloride
- ethyl 5-{4-[2-(propylsulfanyl)phenyl]-1-piperazinyl}pentylcarbamate hydrochloride
Uniqueness
N-{4-[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and oxadiazole rings, along with the sulfanyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H16N6O2S |
|---|---|
Molecular Weight |
296.35 g/mol |
IUPAC Name |
N-[4-(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C11H16N6O2S/c1-4-6-20-11-14-13-10(17(11)5-2)8-9(12-7(3)18)16-19-15-8/h4-6H2,1-3H3,(H,12,16,18) |
InChI Key |
DIBJTNGUQOOJRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(N1CC)C2=NON=C2NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11373721.png)
![N-methyl-N-phenyl-2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11373732.png)

![2-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11373747.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11373765.png)
![4-(2-{1-[4-(Pentyloxy)benzoyl]piperidin-2-yl}ethyl)morpholine](/img/structure/B11373773.png)
![N-{2-[(2-Furylmethyl)sulfanyl]ethyl}-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B11373775.png)
![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B11373782.png)
![5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11373788.png)
![2-{[(3-Bromophenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11373789.png)

![Ethyl 4-({[2-(3,4-dimethoxyphenyl)-2-(prop-2-EN-1-YL)pent-4-EN-1-YL]carbamoyl}formamido)benzoate](/img/structure/B11373802.png)
![2-(4-Ethoxy-3-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11373811.png)
![5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide](/img/structure/B11373813.png)
